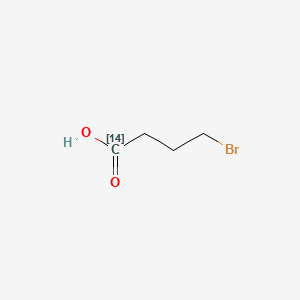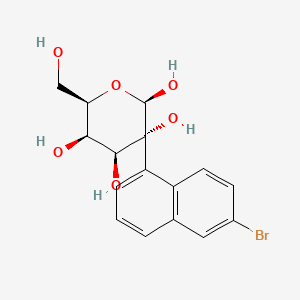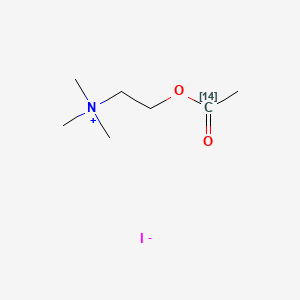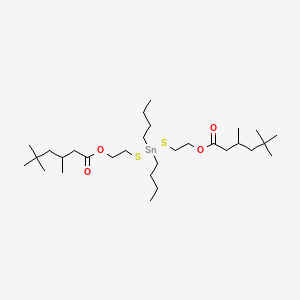
(Dibutylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dibutylstannylene)bis(thioethylene)bis(3,5,5-trimethylhexanoate) is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. This particular compound is known for its unique structure, which includes dibutylstannylene and thioethylene groups, as well as 3,5,5-trimethylhexanoate moieties. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of (Dibutylstannylene)bis(thioethylene)bis(3,5,5-trimethylhexanoate) typically involves the reaction of dibutyltin dichloride with thioethylene and 3,5,5-trimethylhexanoic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction, and the product is purified through techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
(Dibutylstannylene)bis(thioethylene)bis(3,5,5-trimethylhexanoate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin, which can lead to the formation of new organotin compounds.
Reduction: Reduction reactions can convert the compound into lower oxidation states of tin, altering its chemical properties.
Substitution: The thioethylene and 3,5,5-trimethylhexanoate groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(Dibutylstannylene)bis(thioethylene)bis(3,5,5-trimethylhexanoate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce tin-containing groups into molecules. It is also studied for its catalytic properties in various chemical reactions.
Biology: The compound is investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (Dibutylstannylene)bis(thioethylene)bis(3,5,5-trimethylhexanoate) involves its interaction with molecular targets such as enzymes and receptors. The tin atom in the compound can coordinate with various ligands, influencing the activity of enzymes and other proteins. The thioethylene and 3,5,5-trimethylhexanoate groups can also interact with biological molecules, affecting their function and activity. The specific pathways involved depend on the context of its use and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
(Dibutylstannylene)bis(thioethylene)bis(3,5,5-trimethylhexanoate) can be compared with other organotin compounds, such as:
Dibutyltin dichloride: A simpler organotin compound used in similar applications but with different reactivity and properties.
Tributyltin oxide: Known for its use as a biocide, it has different biological activity and toxicity compared to (Dibutylstannylene)bis(thioethylene)bis(3,5,5-trimethylhexanoate).
Tetramethyltin: Another organotin compound with distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
67859-59-0 |
|---|---|
Molekularformel |
C30H60O4S2Sn |
Molekulargewicht |
667.6 g/mol |
IUPAC-Name |
2-[dibutyl-[2-(3,5,5-trimethylhexanoyloxy)ethylsulfanyl]stannyl]sulfanylethyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C11H22O2S.2C4H9.Sn/c2*1-9(8-11(2,3)4)7-10(12)13-5-6-14;2*1-3-4-2;/h2*9,14H,5-8H2,1-4H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
RMPSVBWSZIUICW-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(SCCOC(=O)CC(C)CC(C)(C)C)SCCOC(=O)CC(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


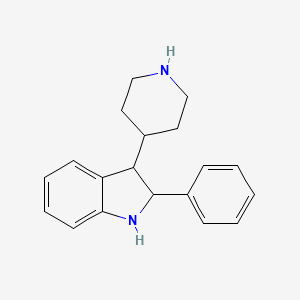
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B13812734.png)
![1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one](/img/structure/B13812740.png)


![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)
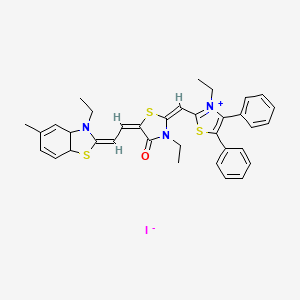
![1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B13812769.png)
![Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate](/img/structure/B13812777.png)

